Betamethasone-17-valerate vs. Calcipotriol in Scalp Psoriasis: Superior Clinical Clearance and Tolerability
In a multicenter, randomized, double-blind trial (n=474) comparing betamethasone-17-valerate 0.1% solution (1 mg/mL) to calcipotriol solution (50 μg/mL) for scalp psoriasis, betamethasone demonstrated a statistically significant advantage. At 4 weeks, 75% of patients in the betamethasone group achieved 'cleared' or 'markedly improved' status compared to only 58% in the calcipotriol group (P<0.001) [1]. Furthermore, the incidence of lesional/perilesional irritation—a key tolerability metric—was significantly lower for betamethasone (8%) than for calcipotriol (26%; P<0.001) [1].
| Evidence Dimension | Clinical Efficacy (Investigator Global Assessment) and Local Tolerability |
|---|---|
| Target Compound Data | Efficacy: 75% achieved 'cleared' or 'markedly improved'; Tolerability: 8% incidence of local irritation |
| Comparator Or Baseline | Calcipotriol 50 μg/mL solution: Efficacy 58% 'cleared'/'markedly improved'; Tolerability 26% incidence of local irritation |
| Quantified Difference | Absolute efficacy difference: 17% (95% CI: 8.6-25.3); Absolute tolerability difference: -18% |
| Conditions | Multicenter RCT in 474 patients with scalp psoriasis; twice-daily application for 4 weeks. |
Why This Matters
For procurement decisions in psoriasis research or formulation development, this data confirms betamethasone-17-valerate provides superior short-term efficacy and a substantially better local tolerability profile compared to a common non-steroidal alternative, which directly impacts patient compliance and study outcomes.
- [1] Comparative effects of calcipotriol solution (50 μg/ml) and betamethasone 17-valerate solution (1 mg/ml) in the treatment of scalp psoriasis. Br J Dermatol. (Study cited via Scilit). View Source
